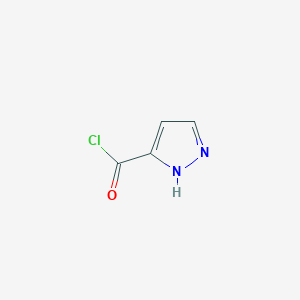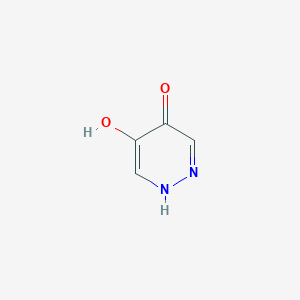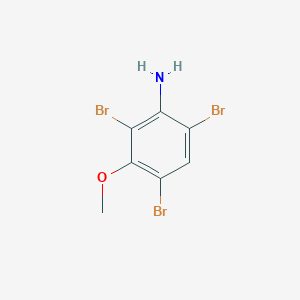
Thiolanediol, cis-(+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiolanediol, cis-(+/-)- can be synthesized through several methods. One common approach involves the reduction of thiolane-3,4-dione using a suitable reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction typically proceeds in an aqueous or alcoholic medium at room temperature, yielding the desired cis-diol product.
Industrial Production Methods
Industrial production of thiolanediol, cis-(+/-)- often involves the catalytic hydrogenation of thiolane-3,4-dione using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Thiolanediol, cis-(+/-)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form thiolane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Thiolane-3,4-dione or thiolane-3,4-dialdehyde.
Reduction: Thiolane derivatives with reduced hydroxyl groups.
Substitution: Halogenated or aminated thiolane derivatives.
Scientific Research Applications
Thiolanediol, cis-(+/-)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of thiolanediol, cis-(+/-)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiolane ring can undergo redox reactions, modulating cellular redox states and signaling pathways.
Comparison with Similar Compounds
Thiolanediol, cis-(+/-)- can be compared with other similar compounds such as:
Thiolanediol, trans-(+/-)-: Differing in the spatial arrangement of hydroxyl groups, leading to different chemical and biological properties.
Thiophene diols: Compounds with a similar thiolane ring structure but differing in the position and number of hydroxyl groups.
Cyclohexane diols: Compounds with a similar diol functionality but differing in the ring structure, leading to different reactivity and applications.
Conclusion
Thiolanediol, cis-(+/-)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its mechanism of action and applications will continue to uncover new possibilities for this intriguing compound.
Properties
CAS No. |
3976-75-8 |
|---|---|
Molecular Formula |
C4H8O2S |
Molecular Weight |
120.17 g/mol |
IUPAC Name |
(3S,4R)-thiolane-3,4-diol |
InChI |
InChI=1S/C4H8O2S/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4+ |
InChI Key |
WONPWMKTZAPWSP-ZXZARUISSA-N |
SMILES |
C1C(C(CS1)O)O |
Isomeric SMILES |
C1[C@H]([C@H](CS1)O)O |
Canonical SMILES |
C1C(C(CS1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















